2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-22(14-19-6-3-5-18-4-1-2-7-20(18)19)25-15-17-8-12-26(13-9-17)21-16-23-10-11-24-21/h1-7,10-11,16-17H,8-9,12-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAONXJADZQTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate
Starting Materials: Pyrazine and piperidine.
Reaction Conditions: The pyrazine is reacted with piperidine under basic conditions to form the pyrazinyl-piperidine intermediate.
-
Acylation Reaction
Starting Materials: Naphthalene acetic acid and the pyrazinyl-piperidine intermediate.
Reaction Conditions: The naphthalene acetic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with the pyrazinyl-piperidine intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using specific catalysts to improve reaction rates
Biological Activity
The compound 2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.46 g/mol. The structural characteristics include a naphthalene moiety and a piperidine ring substituted with a pyrazine group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds containing pyrazine and piperidine structures. For instance, derivatives of pyrazole compounds have shown significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
The proposed mechanism of action for compounds like 2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide involves the inhibition of key enzymes in bacterial metabolism or disruption of cell membrane integrity. This is supported by the observed biofilm inhibition capabilities against pathogenic isolates, suggesting a multifaceted approach to combating bacterial resistance .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of compounds structurally related to 2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide were evaluated for their antimicrobial efficacy. The study revealed that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values lower than those of standard antibiotics .
Study 2: Cytotoxicity and Apoptosis Induction
Another study focused on the cytotoxic effects of similar piperidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptotic cell death through the activation of caspase pathways, highlighting their potential as anticancer agents. The study also noted cell cycle arrest in treated cells, further supporting their therapeutic potential .
Data Summary
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with BG14471, enabling insights into substituent effects on physicochemical and biological properties.
2-(Naphthalen-1-yl)-N-{[1-(Propan-2-yl)Piperidin-4-yl]Methyl}Acetamide (CAS: 954018-10-1)
Structural Implications :
Replacing pyrazine with isopropyl reduces molecular weight by ~36 g/mol and eliminates nitrogen atoms, likely reducing polarity and altering pharmacokinetic profiles. This modification may favor CNS-targeting applications due to enhanced blood-brain barrier permeability .
N-(2-Methoxyethyl)-N-(1-[2-(2-Thienyl)Ethyl]Piperidin-4-yl)Acetamide
Functional Impact: The thiophene ring’s sulfur atom may increase metabolic susceptibility (e.g., oxidation to sulfoxides) compared to naphthalene.
Goxalapladib (CAS: 412950-27-7)
Therapeutic Context :
Goxalapladib’s trifluoromethyl and naphthyridine groups likely contribute to its role as a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor for atherosclerosis. In contrast, BG14471’s smaller size and lack of fluorinated groups may limit its utility in cardiovascular therapies but could favor neurological or oncological targets .
N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-(3,4-Dichlorophenyl)Acetamide
Crystallographic Insights : The dichlorophenyl derivative exhibits three distinct conformations in its asymmetric unit, stabilized by N–H⋯O hydrogen bonds forming R₂²(10) dimers . BG14471’s pyrazine group may similarly facilitate intermolecular interactions, though its crystallization behavior remains unreported.
Q & A
Q. What are the standard synthetic routes for 2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide?
- Methodological Answer: The synthesis typically involves coupling a naphthylacetic acid derivative with a functionalized piperidine-pyrazine intermediate. Key steps include:
- Amide bond formation: Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under controlled temperatures (e.g., 273 K) to minimize side reactions .
- Purification: Column chromatography or recrystallization from solvents like methylene chloride to isolate the product .
- Characterization: Confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify molecular weight and structural integrity .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR to identify proton environments and carbon frameworks, particularly for distinguishing piperidine and pyrazine moieties .
- Mass Spectrometry (MS): HRMS to confirm molecular formula (e.g., CHNO) and detect isotopic patterns .
- X-ray Crystallography: For resolving crystal packing and intermolecular interactions (e.g., hydrogen-bonding motifs), as demonstrated in structurally similar acetamides .
Q. What are the primary biological targets or pathways studied for this compound?
- Methodological Answer:
- Neurological Targets: Piperidine derivatives are often investigated for interactions with central nervous system (CNS) receptors (e.g., dopamine or serotonin receptors) via radioligand binding assays .
- Enzyme Inhibition: Fluorometric assays to assess activity against kinases or proteases, leveraging the pyrazine moiety’s potential as a hydrogen-bond acceptor .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step synthesis?
- Methodological Answer:
- Reaction Optimization: Use of catalytic additives (e.g., triethylamine) to enhance coupling efficiency and reduce racemization .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while low-temperature conditions minimize decomposition .
- Process Monitoring: In-line FTIR or HPLC to track reaction progress and identify byproducts early .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK-293 for receptor assays) and controlled buffer conditions (pH, ionic strength) to minimize variability .
- Metabolic Stability Tests: Evaluate compound stability in liver microsomes to account for discrepancies caused by rapid in vivo degradation .
- Comparative Docking Studies: Use molecular dynamics (MD) simulations to assess binding mode consistency across homologs (e.g., pyrazine vs. pyridyl analogs) .
Q. What computational methods are employed to model interactions with biological targets?
- Methodological Answer:
- Docking Simulations: Software like AutoDock Vina to predict binding affinities to proteins (e.g., kinases), focusing on the acetamide’s role in hydrogen bonding .
- Quantum Mechanical Calculations: Density Functional Theory (DFT) to analyze electronic properties of the naphthyl group, which may influence π-π stacking interactions .
- Free Energy Perturbation (FEP): To quantify energy changes during ligand-receptor binding, aiding in rational design of analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data for structurally similar acetamides?
- Methodological Answer:
- Conformational Sampling: Compare dihedral angles (e.g., between naphthyl and piperidine rings) across multiple crystal structures to identify dominant conformers .
- Hydrogen-Bond Analysis: Use Mercury software to map intermolecular interactions (e.g., N–H⋯O) that stabilize specific polymorphs .
- Thermal Stability Tests: Differential Scanning Calorimetry (DSC) to correlate crystal packing with melting points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
